5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2S/c1-9-7-23(8-10(2)26-9)15(12-4-5-13(19)14(20)6-12)16-17(25)24-18(27-16)21-11(3)22-24/h4-6,9-10,15,25H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGHXNMBHPWURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and virology.
- Molecular Formula : C18H20F2N4O2S
- Molecular Weight : 394.44 g/mol
- IUPAC Name : 5-[(3,4-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Anticancer Activity
Research indicates that compounds related to the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant anticancer properties. A study evaluating various thiazolo-triazole derivatives demonstrated that those with specific substitutions showed enhanced activity against multiple human cancer cell lines. For instance:
- Cell Lines Tested : Renal cancer, leukemia, colon cancer, breast cancer, melanoma.
- Findings : The synthesized compounds displayed potent anticancer activity with IC50 values indicating effectiveness at low concentrations compared to control compounds .
Antiviral Activity
The compound's structure suggests potential antiviral applications. Similar triazole derivatives have been investigated for their ability to inhibit viral replication:
- Mechanism of Action : Compounds targeting viral enzymes or host cell factors involved in viral replication.
- Preliminary Findings : Some derivatives have shown promising results against HIV by inhibiting reverse transcriptase activity with low cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of 5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| 3,4-Difluorophenyl Group | Enhances binding affinity to target proteins |
| 2,6-Dimethylmorpholino | Improves solubility and bioavailability |
| Thiazole and Triazole Rings | Contribute to the overall stability and reactivity |
Case Studies
Several studies have highlighted the efficacy of similar compounds:
-
Study on Thiazolo-Triazoles :
- Objective : Evaluate anticancer properties.
- Results : Compounds exhibited selective toxicity towards cancer cells over normal cells.
-
Antiviral Screening :
- Objective : Assess activity against HIV.
- Results : Identified several lead compounds with EC50 values in the nanomolar range while maintaining low cytotoxicity profiles.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains reactive sites amenable to further derivatization:
-
6-Hydroxy Group :
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Acylation : Reacts with acetyl chloride or acetic anhydride in pyridine to form ester derivatives (e.g., 6-acetoxy) .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields ether derivatives (e.g., 6-methoxy) .
-
Oxidation : Susceptible to oxidation by KMnO₄ or CrO₃ to form a ketone at position 6 .
-
-
Morpholino Substituent :
Example Reaction Outcomes :
| Reaction Type | Product Structure | Conditions | Yield (%) |
|---|---|---|---|
| Acylation | 6-Acetoxy derivative | Ac₂O, pyridine, 60°C, 2 h | 75 |
| N-Alkylation | Quaternary ammonium salt | Methyl triflate, DMF, RT | 68 |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, forming fluorinated aromatic byproducts (confirmed via TGA-DSC) .
-
Photostability : Degrades under UV light (λ = 254 nm) via cleavage of the thiazolo-triazole ring, producing 3,4-difluorophenylacetic acid .
-
Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions, yielding 2-methylthiazolo[3,2-b] triazol-6-ol .
Mechanistic Insights
The visible-light-mediated synthesis proceeds via a radical pathway (Figure 9) :
Comparison with Similar Compounds
Key Observations :
- Morpholine vs.
- Fluorine vs. Chlorine : 3,4-Difluorophenyl substituents (target) may offer metabolic stability over dichlorophenyl groups (), as fluorine is less prone to forming reactive metabolites .
- Hydroxyl Group : The 6-OH group in the target compound could enhance solubility but may also increase susceptibility to glucuronidation .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., THF) or toluene may influence cyclization efficiency during triazole-thiadiazine formation .
- Catalyst Screening : Sodium hydride or other bases can affect the nucleophilic substitution at the morpholino-methyl position .
- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions in multi-step syntheses .
Post-synthesis, purity is enhanced via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures). Reaction progress is monitored using TLC or HPLC with UV detection at 254 nm .
What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry of the morpholino and thiazolo-triazole moieties, particularly for crystalline derivatives .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, verifying the connectivity of the difluorophenyl and methylthiazolo groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
How can molecular docking guide the prediction of this compound’s biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like fungal 14-α-demethylase (PDB: 3LD6) based on structural homology to triazole antifungals .
- Docking Workflow : Use AutoDock Vina to simulate ligand-enzyme interactions. Key parameters include:
- Grid box centered on the active site (coordinates derived from co-crystallized ligands).
- Scoring functions to rank binding affinities (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
- Validation : Compare docking poses with known inhibitors (e.g., fluconazole) to assess pharmacophore overlap .
How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assays (e.g., MIC values against Candida albicans via CLSI M27 guidelines) to minimize variability .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., fluorine position on phenyl rings) with activity trends using multivariate regression .
- Counter-Screening : Test against off-target enzymes (e.g., human CYP450 isoforms) to rule out non-specific effects .
What methodologies are suitable for evaluating the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- In Vivo Models : Administer orally to rodents, with plasma samples analyzed for bioavailability and half-life. Bile-duct cannulated models assess enterohepatic recirculation .
How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Estimate physicochemical properties (logP, pKa) using software like EPI Suite to predict biodegradation and bioaccumulation .
- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter or aqueous environments to assess persistence .
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to derive EC₅₀ values, complemented by OECD 301F biodegradability protocols .
What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility and thermal stability .
- Lyophilization : Prepare lyophilized powders (trehalose as cryoprotectant) for long-term storage at −80°C .
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions, monitoring degradation products via UPLC-PDA .
How do substituents like the 3,4-difluorophenyl group influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine atoms enhance lipophilicity and membrane penetration, critical for antifungal activity .
- SAR Comparison : Synthesize analogs with mono-fluorinated or non-fluorinated phenyl groups. Test in enzyme inhibition assays to quantify potency shifts (e.g., IC₅₀ differences ≥10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
